

# Technical Guide: NMR Analysis of 3-(4-Methylphenoxy)azetidine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(4-Methylphenoxy)azetidine

Cat. No.: B1320930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of **3-(4-Methylphenoxy)azetidine**. While specific experimental spectra for this compound are not readily available in public literature, this document outlines the expected NMR data based on its chemical structure and provides a standardized protocol for its acquisition and analysis. Quality control data, including NMR spectra, is reported to be available from commercial suppliers such as Bidepharm for CAS number 954220-73-6.<sup>[1]</sup>

## Molecular Structure and Predicted NMR Data

The structure of **3-(4-Methylphenoxy)azetidine** comprises a central azetidine ring, a p-methylphenoxy group, and a secondary amine. The expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data are summarized below. The predictions are based on standard chemical shift values and the electronic environment of the protons and carbons in the molecule.

## Predicted $^1\text{H}$ NMR Data

| Protons                                       | Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|-----------------------------------------------|--------------------------------------------|--------------|---------------------------|-------------|
| Ar-H (ortho to -O)                            | 6.80 - 7.00                                | d            | 8.0 - 9.0                 | 2H          |
| Ar-H (meta to -O)                             | 7.00 - 7.20                                | d            | 8.0 - 9.0                 | 2H          |
| O-CH                                          | 4.80 - 5.20                                | m            | -                         | 1H          |
| CH <sub>2</sub> (azetidine, adjacent to O-CH) | 3.80 - 4.20                                | m            | -                         | 2H          |
| CH <sub>2</sub> (azetidine, adjacent to NH)   | 3.40 - 3.80                                | m            | -                         | 2H          |
| Ar-CH <sub>3</sub>                            | 2.20 - 2.40                                | s            | -                         | 3H          |
| NH                                            | 1.50 - 2.50                                | br s         | -                         | 1H          |

## Predicted <sup>13</sup>C NMR Data

| Carbon                                     | Predicted Chemical Shift ( $\delta$ , ppm) |
|--------------------------------------------|--------------------------------------------|
| Ar-C (ipso, attached to -O)                | 155.0 - 158.0                              |
| Ar-C (ipso, attached to -CH <sub>3</sub> ) | 130.0 - 134.0                              |
| Ar-CH (meta to -O)                         | 129.0 - 131.0                              |
| Ar-CH (ortho to -O)                        | 115.0 - 118.0                              |
| O-CH                                       | 70.0 - 75.0                                |
| CH <sub>2</sub> (azetidine)                | 50.0 - 55.0                                |
| Ar-CH <sub>3</sub>                         | 20.0 - 22.0                                |

## Experimental Protocol for NMR Analysis

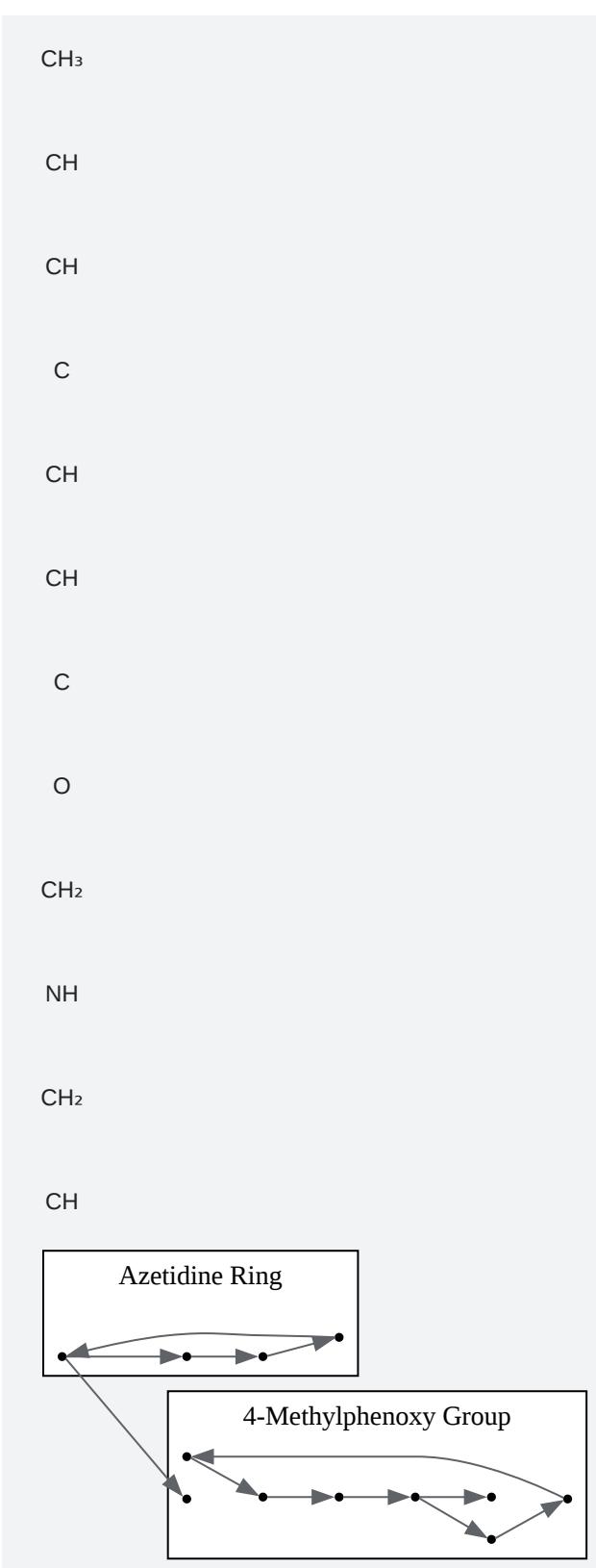
The following provides a detailed methodology for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **3-(4-Methylphenoxy)azetidine**.

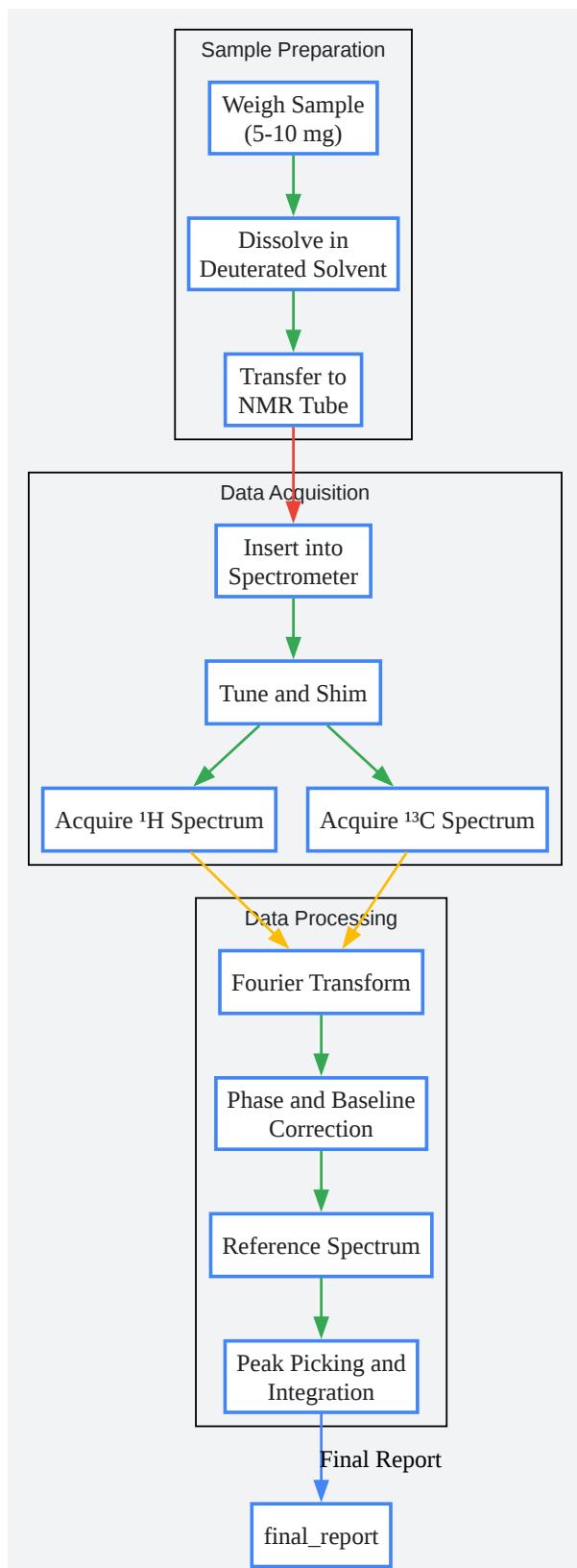
## 2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of **3-(4-Methylphenoxy)azetidine**.
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d ( $\text{CDCl}_3$ ) is a common choice for small organic molecules. Other solvents such as  $\text{DMSO-d}_6$  or  $\text{Methanol-d}_4$  can be used depending on the sample's solubility.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it with the sample information.

## 2.2. NMR Spectrometer Setup and Data Acquisition

- Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.
- Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- $^1\text{H}$  NMR Acquisition Parameters:
  - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: Approximately 16 ppm, centered around 6 ppm.
  - Acquisition Time: 2-3 seconds.


- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition Parameters:
  - Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Spectral Width: Approximately 220 ppm, centered around 100 ppm.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 1024-4096 scans, as the  $^{13}\text{C}$  nucleus is less sensitive.


### 2.3. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integration: Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of all significant peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.

## Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of **3-(4-Methylphenoxy)azetidine**.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS:954220-73-63-(p-Tolylxy)azetidine-毕得医药 [bidepharm.com]
- To cite this document: BenchChem. [Technical Guide: NMR Analysis of 3-(4-Methylphenoxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1320930#3-4-methylphenoxy-azetidine-nmr-analysis>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)